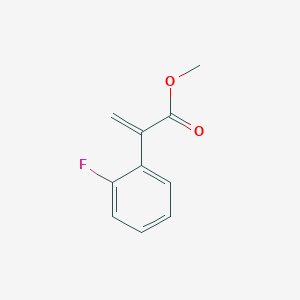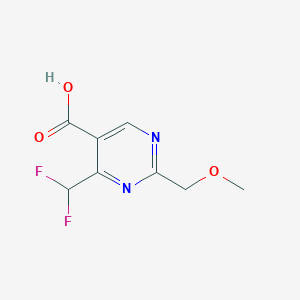
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8F2N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-(difluoromethyl)pyrimidine with methoxymethyl chloride in the presence of a base to form the intermediate 2-(methoxymethyl)-4-(difluoromethyl)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethyl or methoxymethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(Difluoromethyl)pyrimidine-5-carboxylic acid
- 2-(Methoxymethyl)pyrimidine-5-carboxylic acid
- 4-(Trifluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both difluoromethyl and methoxymethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous.
特性
分子式 |
C8H8F2N2O3 |
|---|---|
分子量 |
218.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O3/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14) |
InChIキー |
HJWZKBYOMVTLJL-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC=C(C(=N1)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


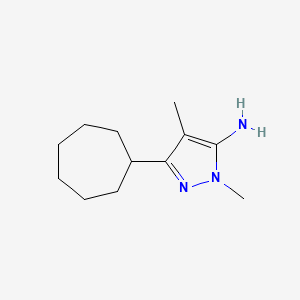
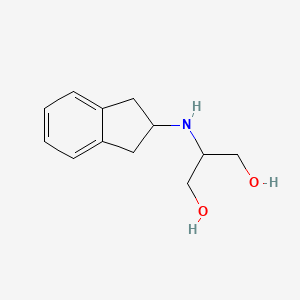
![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
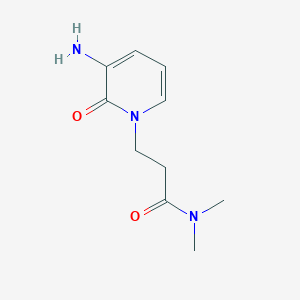
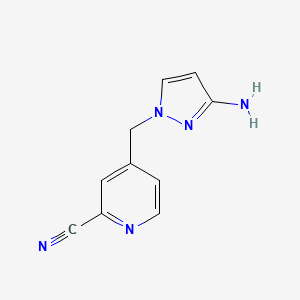
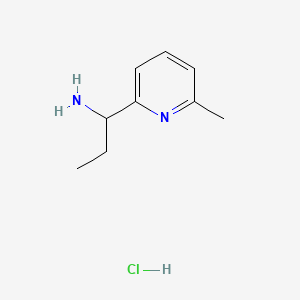

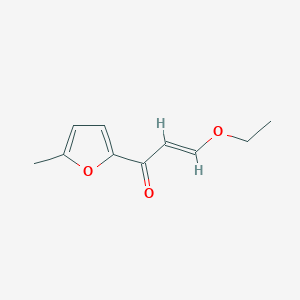
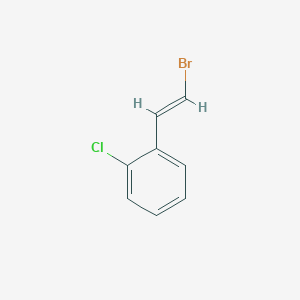
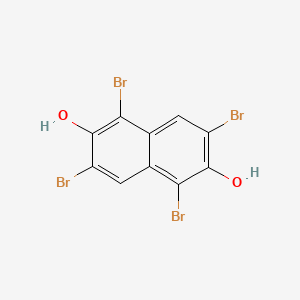

![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)

